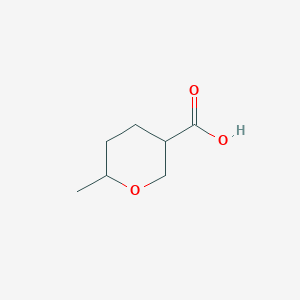

6-Methyloxane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyloxane-3-carboxylic acid is an organic compound with the chemical formula C6H10O3. It belongs to the class of carboxylic acids, which are essential metabolites involved in various biochemical processes. These acids play critical roles in energy metabolism, acid–base regulation, and the synthesis of carbohydrates, lipids, and amino acids .

Scientific Research Applications

Antifibrinolytic Activity : 6-Methyloxane-3-carboxylic acid has been explored for its potential in antifibrinolytic activity. AMCA, an isomer of p-aminomethyl cyclohexane carboxylic acid, which is structurally related to this compound, has demonstrated significant inhibition of plasminogen activation and proven effective as an antifibrinolytic agent in clinical studies (Andersson et al., 2009).

Synthesis of Drug Precursors : Research on derivatives of this compound has led to the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These derivatives are noteworthy as they are useful as drug precursors or perspective ligands (Dotsenko et al., 2019).

Development of Dipeptide Isosteres : The compound has been utilized in the synthesis of bicycles derived from tartaric acid and α-amino acids. These products, known as 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, serve as conformationally constrained dipeptide isosteres, offering potential applications in peptide and protein research (Guarna et al., 1999).

Inhibitor of Enzymes in Pharmacology : Bromophenol derivatives with a cyclopropyl moiety, which include structures akin to this compound, have been found to be effective inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase. These inhibitors are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Synthesis of High-Molecular-Weight Polymers : The molecule has been leveraged in the synthesis of high-molecular-weight hydrophilic polymers featuring carboxylic acid and hydroxyl pendant groups. Such polymers mimic natural acidic polysaccharides and find applications in biotechnology and pharmaceutical industries (Wathier et al., 2010).

Extraction and Derivatization Agent in Analytical Chemistry : It has been used as an extraction agent for pyridine-3-carboxylic acid and as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, highlighting its utility in analytical methodologies (Kumar & Babu, 2009); (Yamaguchi et al., 1985).

Drug Design and Development : The chemical structure of this compound offers insights into the design of carboxylic acid (bio)isosteres, a strategy often employed to enhance the properties of pharmacologically active compounds (Ballatore et al., 2013).

Cross-Coupling in Organic Synthesis : The compound has contributed to the development of methodologies for C(sp3)-C(sp3) cross-coupling of alcohols and carboxylic acids, illustrating its role in advancing organic synthesis techniques (Sakai & MacMillan, 2022).

properties

IUPAC Name |

6-methyloxane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5-2-3-6(4-10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQXOMZIWBBURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Spiro[2H-indole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B2466456.png)

![N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2466459.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)

![1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2466465.png)

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2466466.png)

![3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466473.png)

![N-[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2466474.png)